2-{[(4-{[(3-Cyano-6-methylpyridin-2-YL)sulfanyl]methyl}phenyl)methyl]sulfanyl}-6-methylpyridine-3-carbonitrile
Description
The compound 2-{[(4-{[(3-Cyano-6-methylpyridin-2-YL)sulfanyl]methyl}phenyl)methyl]sulfanyl}-6-methylpyridine-3-carbonitrile is a bis-pyridinyl derivative featuring two pyridine-3-carbonitrile moieties linked via a bis-sulfanylmethylphenyl core. Each pyridine ring is substituted with a methyl group at the 6-position and a cyano group at the 3-position. The central phenyl ring connects the two pyridine units through sulfanyl-methyl bridges, creating a symmetrical structure.
3-Cyanopyridine derivatives are recognized as critical intermediates in synthesizing heterocyclic compounds with pharmaceutical relevance .
Properties
IUPAC Name |
2-[[4-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]-6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4S2/c1-15-3-9-19(11-23)21(25-15)27-13-17-5-7-18(8-6-17)14-28-22-20(12-24)10-4-16(2)26-22/h3-10H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFADRBBSGAAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)SCC2=CC=C(C=C2)CSC3=C(C=CC(=N3)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-{[(3-Cyano-6-methylpyridin-2-YL)sulfanyl]methyl}phenyl)methyl]sulfanyl}-6-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with the desired substituents. This can be achieved through a series of condensation reactions involving appropriate starting materials such as aldehydes, ketones, and amines.
Introduction of Sulfanyl Groups: The sulfanyl groups are introduced through nucleophilic substitution reactions. Thiol compounds are reacted with halogenated pyridine derivatives to form the sulfanyl-substituted pyridine rings.
Formation of the Cyano Group: The cyano group is typically introduced through a nucleophilic substitution reaction using cyanide salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-{[(3-Cyano-6-methylpyridin-2-YL)sulfanyl]methyl}phenyl)methyl]sulfanyl}-6-methylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of cyano groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl groups can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(4-{[(3-Cyano-6-methylpyridin-2-YL)sulfanyl]methyl}phenyl)methyl]sulfanyl}-6-methylpyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: Researchers study the compound’s interactions with biological macromolecules to understand its potential effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-{[(4-{[(3-Cyano-6-methylpyridin-2-YL)sulfanyl]methyl}phenyl)methyl]sulfanyl}-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of cyano and sulfanyl groups allows for hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s structural analogs primarily differ in substituents on the pyridine rings, aryl groups, and additional functional moieties. Key examples include:
Table 1: Structural Comparison of Selected Pyridine-3-carbonitrile Derivatives
Key Observations:
Substituent Effects: The target compound’s methyl groups (electron-donating) contrast with analogs bearing chlorophenyl (electron-withdrawing) or trifluoromethyl (strongly electron-withdrawing) groups . These differences influence electronic properties, solubility, and binding affinities.
Bioactivity and Applications: While direct bioactivity data for the target compound is unavailable, analogs like 2-[(4-chlorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile (CAS 252060-03-0) are hypothesized to exhibit enzyme inhibition due to their sulfur-containing groups and aromatic systems . 3-Cyanopyridine derivatives are frequently used as intermediates in synthesizing pharmaceuticals, agrochemicals, and ligands for metal-organic frameworks .
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
- Predicted pKa values for analogs (e.g., -2.68 for ’s compound) indicate strong acidity, likely due to electron-withdrawing groups enhancing the cyanopyridine’s protonation tendency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
